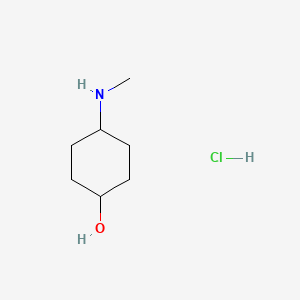
1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-4-(piperidin-4-yl)piperazine (CPP) is a chemical compound that belongs to the piperazine class of molecules. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Molecular Interaction and CB1 Cannabinoid Receptor
The molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor was studied, demonstrating the antagonist's potential for therapeutic use and receptor interaction studies. Using AM1 molecular orbital method, conformational analysis revealed distinct conformations and their energetic stability, contributing to the understanding of CB1 receptor ligands' pharmacophore models. This research suggests the N1 aromatic ring moiety's dominant role in steric binding interaction with the receptor, analogous to cannabinoid agonists (Shim et al., 2002).
Synthesis and Pharmaceutical Intermediates
The synthesis of 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, from 2,6-dichloro-nitrobenzene and piperazine, was described. This process involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2%. This research is crucial for developing methods to synthesize pharmaceutical intermediates efficiently (Quan, 2006).
Antitumor Activity Against Breast Cancer Cells
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for their potential anticancer activities. Specific compounds with chlorophenyl substitutions demonstrated promising antiproliferative agents against MCF-7 breast cancer cells, highlighting the potential therapeutic applications of such derivatives in cancer treatment (Yurttaş et al., 2014).
Dopamine D4 Selective Antagonist Metabolism
The metabolism of L-745,870, a dopamine D4 selective antagonist, was studied across various species, revealing two major metabolic pathways. This research contributes to understanding the metabolic processes involving novel therapeutic agents and their potential implications in treating conditions such as schizophrenia (Zhang et al., 2000).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-piperidin-4-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3/c16-14-3-1-2-4-15(14)19-11-9-18(10-12-19)13-5-7-17-8-6-13/h1-4,13,17H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEWFXMEMJTKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

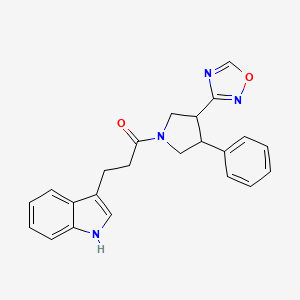
![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)

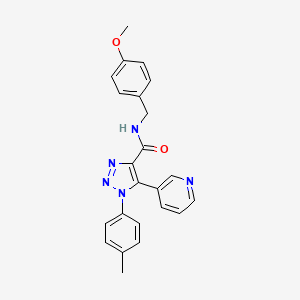

![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide](/img/structure/B2862359.png)
![3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2862362.png)
![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)

![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2862367.png)
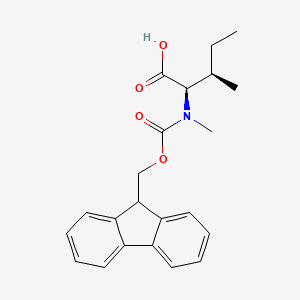
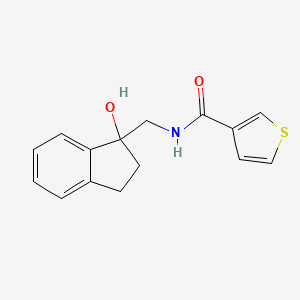
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862372.png)
